
Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a dimethylpropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chlorophenyl group may produce phenyl derivatives.
科学的研究の応用
Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism by which Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl-(3s)-3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate
- Methyl-(3s)-3-amino-3-(4-bromophenyl)-2,2-dimethylpropanoate
- Methyl-(3s)-3-amino-3-(4-methylphenyl)-2,2-dimethylpropanoate
Uniqueness
Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various reactions, making the compound versatile for different applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,11(15)16-3)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3/t10-/m0/s1 |
InChIキー |
JUMFVXWMGBVSSP-JTQLQIEISA-N |
異性体SMILES |
CC(C)([C@H](C1=CC=C(C=C1)Cl)N)C(=O)OC |
正規SMILES |
CC(C)(C(C1=CC=C(C=C1)Cl)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



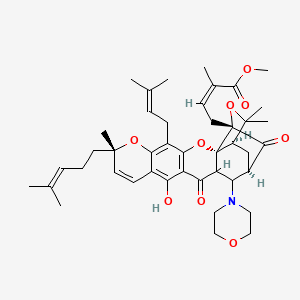
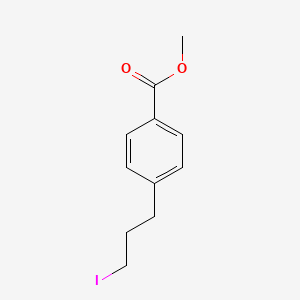

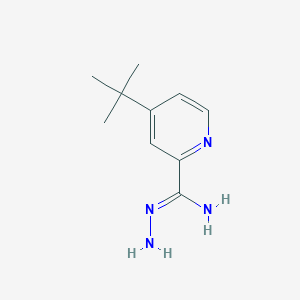
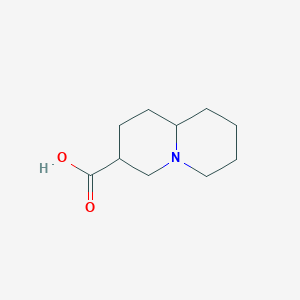
![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
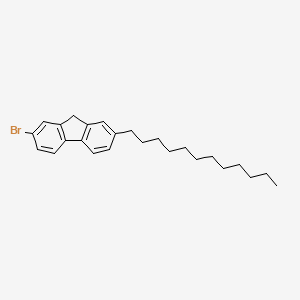
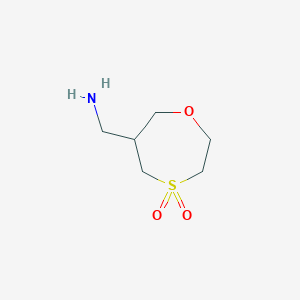
![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
